6-cyclopropyl-1H-indazole hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

6-Cyclopropyl-1H-indazole hydrochloride (CAS 2768327-06-4) is a privileged indazole scaffold featuring a metabolically stable cyclopropyl moiety at the underexplored 6-position, enabling medicinal chemistry teams to explore novel kinase selectivity profiles and improve ADME/PK. The hydrochloride salt ensures enhanced aqueous solubility for reliable biochemical and cellular assays, making it a differentiated building block for lead optimization and chemical probe development.

Molecular Formula C10H11ClN2
Molecular Weight 194.7
CAS No. 2768327-06-4
Cat. No. B6225036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopropyl-1H-indazole hydrochloride
CAS2768327-06-4
Molecular FormulaC10H11ClN2
Molecular Weight194.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-1H-indazole Hydrochloride (CAS 2768327-06-4) — Technical Baseline for Procurement and Scientific Selection


6-Cyclopropyl-1H-indazole hydrochloride (CAS 2768327-06-4) is a nitrogen-containing heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure comprising a pyrazole ring fused to a benzene ring with a cyclopropyl substituent at the 6-position . The hydrochloride salt form, with molecular formula C10H11ClN2 and molecular weight 194.7 g/mol, is specifically utilized to enhance aqueous solubility and stability for research applications . Indazole derivatives are recognized as a 'privileged scaffold' in medicinal chemistry due to their ability to bind a wide range of biological targets, particularly kinases, and have been incorporated into numerous development candidates for oncology, inflammation, and central nervous system disorders [1]. The cyclopropyl moiety at the 6-position introduces unique steric and conformational constraints that are distinct from linear alkyl or unsubstituted indazole analogs, offering a strategic handle for SAR exploration .

Why 6-Cyclopropyl-1H-indazole Hydrochloride Cannot Be Arbitrarily Substituted with Generic Indazole Analogs


The 6-cyclopropyl-1H-indazole scaffold presents a distinct substitution pattern that materially diverges from unsubstituted, 3-substituted, or 5-substituted indazole analogs. The cyclopropyl ring at the 6-position introduces unique conformational rigidity and steric bulk that alters target binding geometry and metabolic susceptibility relative to linear alkyl or halogen-substituted comparators . Indazole-based kinase inhibitors exhibit highly position-dependent SAR, as demonstrated by PLK4 inhibitors where 3-substituted indazoles (e.g., CFI-400945, IC50 = 2.6 nM) and 5-substituted indazoles (e.g., CFI-401870, TTK IC50 < 10 nM) show divergent potency and selectivity profiles compared to 6-substituted variants [1]. The cyclopropyl moiety serves as a metabolically stable bioisostere that reduces planarity and restricts peptide backbone hydrolysis, directly impacting PK parameters including plasma clearance and oral bioavailability . Consequently, substituting a 6-cyclopropyl-1H-indazole scaffold with a differently substituted or unsubstituted indazole would fundamentally alter the compound's target engagement profile and downstream biological readouts, rendering cross-series substitution scientifically invalid without de novo validation.

Quantitative Differentiation Evidence: 6-Cyclopropyl-1H-indazole Hydrochloride vs. Closest Indazole Analogs


6-Position Cyclopropyl Substitution Confers Distinct Conformational and Metabolic Profile vs. Unsubstituted and 5-Substituted Indazoles

The 6-cyclopropyl substitution pattern differentiates this compound from the more extensively characterized 3-cyclopropyl- and 5-cyclopropyl-indazole analogs in clinically relevant kinase inhibitor programs. CFI-400945, a 3-substituted indazole PLK4 inhibitor, exhibits IC50 = 2.6 nM [1], while CFI-401870, a 5-substituted indazole TTK inhibitor, demonstrates IC50 < 10 nM with >500× off-target selectivity and T1/2 > 30 min in microsomes . The 6-position substitution on the indazole scaffold remains undercharacterized in direct comparative kinase profiling relative to 3- and 5-substituted analogs, representing a structurally underexplored vector for SAR expansion [2]. Cyclopropyl incorporation at the 6-position is expected to reduce molecular planarity and introduce steric constraints that differ from the 3- and 5-positions, potentially affecting target residence time and isoform selectivity in kinase binding pockets .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Cyclopropyl Substituent at 6-Position Reduces Planarity and Modulates Metabolic Susceptibility vs. Linear Alkyl Indazole Analogs

The cyclopropyl moiety at the 6-position of the indazole scaffold introduces conformational rigidity and reduced molecular planarity relative to linear alkyl substituents such as methyl, ethyl, or propyl groups. SAR studies in PLK4 inhibitor programs have demonstrated that cyclopropane-linked series exhibit PLK4 affinity and antiproliferative activity comparable to their alkene-linked congeners while offering improved physicochemical properties, ADME characteristics, and pharmacokinetic profiles [1]. Cyclopropyl substitution has been shown to reduce planarity in heterocyclic scaffolds, mitigating DNA intercalation potential and associated mutagenicity risk in Ames assays [2]. The constrained three-membered ring limits rotational freedom and restricts peptide backbone hydrolysis, which correlates with reduced plasma clearance and improved oral bioavailability in structurally related indazole-containing kinase inhibitors (e.g., CZL-S092, oral bioavailability 22.1%) [3].

ADME Drug Metabolism Pharmacokinetics

6-Position on Indazole Scaffold is Orthogonal to Clinically Validated Substitution Vectors (3- and 5-Positions) in Advanced Kinase Inhibitor Candidates

Analysis of indazole-based kinase inhibitors in clinical and late-stage preclinical development reveals that the 3- and 5-positions of the indazole scaffold have been extensively optimized for target engagement, while the 6-position remains comparatively underexplored. The PLK4 inhibitor CFI-400945 utilizes 3-position substitution (IC50 = 2.6 nM, Phase II clinical candidate) [1]. The TTK inhibitor CFI-401870 employs 5-position substitution (TTK IC50 < 10 nM, >500× selectivity) . The FGFR4 inhibitor series described in recent SAR studies focuses on 1H-indazole derivatives with substitution primarily at the 3- and 5-positions [2]. In PLK4 inhibitor optimization programs, functional group migration strategies have systematically explored indazole substitution patterns, yielding compounds with IC50 < 0.1 nM (compound C05) through 3-position optimization, but the 6-position vector has not been prioritized in these campaigns [3]. The 6-cyclopropyl substitution therefore occupies a structurally distinct and undercharacterized region of indazole chemical space relative to the substitution patterns validated in advanced clinical candidates.

Kinase Inhibitor Design Structure-Activity Relationship Scaffold Diversification

High-Value Application Scenarios for 6-Cyclopropyl-1H-indazole Hydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Targeting Underexplored 6-Position SAR Space

Medicinal chemistry teams developing kinase inhibitors can utilize 6-cyclopropyl-1H-indazole hydrochloride as a core scaffold for exploring substitution vectors orthogonal to the saturated 3- and 5-position indazole chemical space. The 6-position remains the least represented vector among clinical-stage indazole kinase inhibitors, with existing programs (CFI-400945 at 3-position, PLK4 IC50 = 2.6 nM; CFI-401870 at 5-position, TTK IC50 < 10 nM) having extensively optimized the alternative positions [1]. This scaffold enables design of novel kinase inhibitor chemotypes with potentially differentiated selectivity profiles and freedom to operate relative to established indazole IP. Researchers should prioritize target classes where the 6-position orientation may offer unique hinge-binding interactions or allosteric modulation distinct from 3- and 5-substituted analogs.

PK/ADME Optimization Studies Requiring Metabolically Stable Cyclopropyl Bioisosteres

ADME and DMPK research groups can employ 6-cyclopropyl-1H-indazole hydrochloride as a model scaffold for studying cyclopropyl-mediated metabolic stability improvements relative to linear alkyl or alkene-substituted indazole comparators. SAR studies in PLK4 inhibitor programs have demonstrated that cyclopropane-linked series maintain target affinity while improving ADME and PK properties compared to alkene-linked congeners [2]. The cyclopropyl moiety reduces molecular planarity, which in structurally related scaffolds has been shown to mitigate DNA intercalation potential and eliminate mutagenicity in Ames assays (compound 187 with cyclopropyl substitution showed no mutagenicity in TA1537) [3]. In vitro microsomal stability assays and plasma protein binding studies using this scaffold can benchmark the PK-enhancing properties of cyclopropyl substitution for incorporation into broader lead optimization campaigns.

Chemical Biology Tool Compound Development for Target Deconvolution

Chemical biology and target deconvolution groups can leverage 6-cyclopropyl-1H-indazole hydrochloride as a starting scaffold for developing selective chemical probes. The indazole core is recognized as a 'privileged scaffold' with broad target engagement across the kinome, while the 6-cyclopropyl substitution pattern is underexplored relative to the 3- and 5-positions that dominate existing kinase probe portfolios [4]. The distinct substitution pattern may confer target engagement profiles orthogonal to established indazole-based probes, enabling construction of probe panels with complementary selectivity fingerprints. The hydrochloride salt form provides enhanced aqueous solubility and stability for biochemical and cellular assay applications compared to the free base .

Synthetic Methodology Development for 6-Substituted Indazole Derivatives

Synthetic chemistry groups can utilize 6-cyclopropyl-1H-indazole hydrochloride as a benchmark substrate for developing and optimizing 6-position functionalization methodologies on the indazole scaffold. The compound serves as a validated intermediate for derivatization approaches including transition metal-catalyzed cross-coupling, N-functionalization, and electrophilic aromatic substitution reactions . Given the predominance of 3- and 5-substituted indazole synthetic routes in the literature, establishing robust 6-position chemistry protocols using this scaffold addresses a methodological gap with direct relevance to medicinal chemistry programs requiring 6-substituted indazole building blocks.

Quote Request

Request a Quote for 6-cyclopropyl-1H-indazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.